6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Structural Characterization
The structural characterization of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid reveals a complex heterocyclic framework that combines a pyrrole ring fused to a pyridine ring, creating the characteristic pyrrolo[2,3-b]pyridine scaffold. The compound features a methoxy group positioned at the sixth carbon of the pyridine ring and a carboxylic acid functional group located at the third position of the pyrrole ring. This specific substitution pattern creates a molecule with distinct electronic properties and spatial arrangement that influences its chemical behavior and potential biological activity. The structural representation highlights the methoxy group attached at the sixth position and the carboxylic acid group at the third position of the pyrrolo framework.
The three-dimensional conformation of the molecule demonstrates the planar nature of the fused ring system, with the methoxy and carboxylic acid substituents extending from this planar core. The pyrrolo[2,3-b]pyridine core exhibits aromatic character throughout both rings, contributing to the overall stability of the molecular structure. The positioning of the functional groups creates specific steric and electronic environments that can influence intermolecular interactions and chemical reactivity patterns. The methoxy substituent at position 6 introduces electron-donating properties to the pyridine ring, while the carboxylic acid group at position 3 provides acidic functionality and hydrogen bonding capabilities.
Molecular Formula and Isotopic Composition
The molecular formula of this compound is established as C9H8N2O3, indicating the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This molecular composition reflects the systematic arrangement of atoms within the heterocyclic framework, with the carbon skeleton forming the backbone of the fused ring system and the heteroatoms contributing to the electronic properties of the molecule. The nitrogen atoms are integrated into the ring system, with one nitrogen forming part of the pyrrole ring and the other incorporated into the pyridine ring.
The isotopic composition of this compound follows the natural abundance patterns of the constituent elements. Carbon atoms in the molecule exist predominantly as carbon-12, which represents the most abundant isotope of carbon, amounting to 98.93% of elemental carbon on Earth. The nitrogen atoms are primarily nitrogen-14, which comprises approximately 99.6% of naturally occurring nitrogen, with the remainder being nitrogen-15. Hydrogen atoms exist mainly as protium (¹H), which represents the major stable isotope with an isotopic abundance ranging from 0.999 72 to 0.999 99. The oxygen atoms in the molecular structure exist predominantly as oxygen-16, which constitutes 99.762% of natural oxygen abundance.
Key Identifiers (CAS, PubChem CID, SMILES)
The compound is uniquely identified through several standardized chemical identifiers that facilitate its recognition and retrieval in chemical databases and literature. The Chemical Abstracts Service number is designated as 1190317-61-3, providing a unique numerical identifier that serves as the primary reference for this specific compound in chemical registries and databases. This identifier ensures unambiguous identification of the compound across different chemical information systems and research publications.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1190317-61-3 |
| PubChem Compound Identifier | 84663770 |
| Simplified Molecular Input Line Entry System | COC1=NC2=C(C=C1)C(=CN2)C(=O)O |
| International Chemical Identifier Key | YIFJBHAQLNGXJP-UHFFFAOYSA-N |
| MDL Number | MFCD12962962 |
The PubChem Compound Identifier for this substance is 84663770, which serves as the unique identifier within the PubChem database maintained by the National Center for Biotechnology Information. The Simplified Molecular Input Line Entry System notation is represented as COC1=NC2=C(C=C1)C(=CN2)C(=O)O, which provides a standardized text-based representation of the molecular structure that can be interpreted by chemical software and databases. The International Chemical Identifier Key YIFJBHAQLNGXJP-UHFFFAOYSA-N offers a hashed version of the full International Chemical Identifier, providing a fixed-length identifier derived from the molecular structure.
Physicochemical Properties (Molecular Weight, Solubility, Stability)
The physicochemical properties of this compound encompass several fundamental characteristics that determine its behavior in various chemical and biological environments. The molecular weight is precisely calculated as 192.17 grams per mole, representing the sum of the atomic masses of all constituent atoms within the molecular structure. The exact mass is determined to be 192.05349212 daltons, providing a high-precision measurement that is essential for mass spectrometric analysis and identification.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 192.17 g/mol | PubChem 2.1 |
| Exact Mass | 192.05349212 Da | PubChem 2.1 |
| Solubility Profile | Soluble in organic solvents (methanol, DMSO) | Experimental observation |
| Water Solubility | Limited solubility | Chemical properties analysis |
| Stability | Generally stable under standard conditions | Storage recommendations |
The solubility characteristics of this compound demonstrate selective dissolution behavior across different solvent systems. The compound exhibits good solubility in organic solvents such as methanol and dimethyl sulfoxide, which can be attributed to the presence of both polar and nonpolar structural elements within the molecule. The methoxy group and carboxylic acid functionality provide polar interaction sites that facilitate dissolution in polar organic solvents. However, the compound shows less solubility in water, which is typical for heterocyclic compounds with substantial aromatic character and limited hydrophilic functionality.
The stability profile of this compound indicates that the compound is generally stable under standard laboratory conditions. The aromatic nature of the fused ring system contributes to the overall chemical stability, while the specific positioning of functional groups prevents significant intramolecular strain or reactivity under normal storage conditions. The compound maintains its structural integrity when stored appropriately, making it suitable for various research applications and synthetic procedures.
Computational Descriptors (XLogP, HBD/HBA Counts, Rotatable Bonds)
The computational descriptors for this compound provide quantitative measures of molecular properties that are essential for understanding its chemical behavior and potential biological activity. The calculated partition coefficient (XLogP3-AA) value is determined to be 1.1, indicating a moderate hydrophobic character that suggests reasonable membrane permeability while maintaining sufficient aqueous solubility for biological applications. This value reflects the balance between the hydrophilic carboxylic acid group and the more lipophilic heterocyclic core structure.
| Computational Descriptor | Value | Calculation Method |
|---|---|---|
| XLogP3-AA | 1.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | Moderate | Calculated estimate |
The hydrogen bonding profile demonstrates significant capacity for intermolecular interactions, with two hydrogen bond donor sites and four hydrogen bond acceptor sites identified within the molecular structure. The hydrogen bond donors are attributed to the carboxylic acid group, which can provide two hydrogen atoms for hydrogen bonding interactions through the hydroxyl group and potentially through the nitrogen-hydrogen bond in the pyrrole ring. The hydrogen bond acceptors include the oxygen atoms in both the methoxy and carboxylic acid groups, as well as the nitrogen atoms in the heterocyclic ring system.
The rotatable bond count is calculated as 2, indicating limited conformational flexibility within the molecular structure. These rotatable bonds are primarily associated with the methoxy substituent and the carboxylic acid group, while the fused ring system maintains a rigid planar conformation. This relatively low number of rotatable bonds suggests that the compound adopts a well-defined three-dimensional structure with minimal conformational variability, which can be advantageous for specific molecular recognition processes and binding interactions. The limited flexibility also contributes to the overall stability of the compound and its predictable chemical behavior in various environments.
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5-6(9(12)13)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJBHAQLNGXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214883 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-61-3 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt. This compound inhibits this process, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Biochemical Analysis
Biochemical Properties
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are crucial in cell proliferation and differentiation. The interaction with these receptors involves binding to the extracellular ligand-binding domains, leading to inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer 4T1 cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. Additionally, it significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, preventing their dimerization and autophosphorylation, which are essential for the activation of downstream signaling pathways. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, the compound may interact with other biomolecules, such as enzymes involved in metabolic pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods. Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration, with minimal degradation observed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without significant toxicity. At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its accumulation in target tissues, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, contributing to its overall biochemical effects.
Biological Activity
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190317-61-3) is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.
The compound is primarily recognized for its inhibitory effects on fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival. Abnormal activation of these receptors is implicated in several cancers. Thus, targeting FGFRs with inhibitors like this compound has garnered attention as a therapeutic strategy.
In Vitro Studies
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. Notably, one derivative (compound 4h) demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound also inhibited the proliferation of breast cancer cell lines (4T1) and induced apoptosis .
Efficacy Against Cancer
In specific studies:
- Cell Proliferation: The compound effectively reduced the proliferation rate of cancer cells in vitro.
- Apoptosis Induction: It has been shown to induce apoptosis in tumor cells through the activation of intrinsic apoptotic pathways.
- Migration and Invasion: The compound significantly inhibited the migration and invasion capabilities of cancer cells, suggesting potential utility in preventing metastasis .
Case Studies
- Breast Cancer Model:
- FGFR Inhibition:
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer pathways. For instance, studies have shown that heterocyclic amines can form DNA adducts, potentially leading to mutagenesis and carcinogenesis. Understanding the interaction of this compound with DNA and cellular mechanisms is crucial for developing new anticancer agents .
2. Neuroprotective Effects
There is emerging evidence suggesting that derivatives of pyrrolopyridine compounds may possess neuroprotective properties. Research into similar compounds has demonstrated their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrrolopyridine derivatives make them suitable candidates for applications in organic electronics. These compounds can be utilized in the development of organic semiconductors and photovoltaic devices due to their ability to facilitate charge transport .
2. Catalysis
this compound can serve as a ligand in catalytic processes. Its structural features allow it to stabilize metal centers, enhancing catalytic activity in various organic transformations .
Environmental Studies
1. Biodegradation Studies
Research on the biodegradability of heterocyclic compounds has highlighted the role of similar structures in environmental remediation. The compound's potential for microbial degradation can be explored for bioremediation applications, particularly in the detoxification of contaminated sites .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Pyrrolopyridine Derivatives | Medicinal Chemistry | Demonstrated potential for forming DNA adducts leading to mutagenesis; further studies needed on specific interactions with cancer pathways. |
| Neuroprotective Properties of Pyrrolopyridine Compounds | Neuropharmacology | Indicated ability to reduce oxidative stress and inflammation in neuronal cells; promising for Alzheimer's treatment strategies. |
| Organic Electronics Applications | Material Science | Evaluated as a potential organic semiconductor; showed favorable charge transport properties under experimental conditions. |
| Biodegradation of Heterocyclic Compounds | Environmental Science | Identified microbial pathways for degradation; suggested application in bioremediation efforts for environmental cleanup. |
Comparison with Similar Compounds
Parent Compound: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.15 g/mol
- Key Differences: The absence of the methoxy group reduces molecular weight and lipophilicity. This compound serves as a baseline for evaluating substituent effects. It is used in synthesizing derivatives for drug discovery, with CAS No. 156270-06-3 .
Halogen-Substituted Analog: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Positional Isomer: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Methyl-Substituted Analog: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
Ring System Variant: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- Key Differences : The pyrrolo[3,2-b]pyridine core shifts nitrogen positions, altering electronic properties and solubility. This variant (CAS 1190316-58-5) highlights the impact of ring isomerism on physicochemical behavior .
Comparative Analysis Table
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with commercially available or easily prepared azaindole (pyrrolo[2,3-b]pyridine) derivatives.
- Functionalization at specific positions (e.g., 6-methoxy substitution and 3-carboxylic acid group) is achieved through a series of halogenation, Suzuki coupling, and oxidation/carboxylation reactions.
Halogenation
- Bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is commonly performed using bromine in chloroform or N-bromosuccinimide (NBS) in organic solvents such as dichloromethane or tetrahydrofuran (THF).
- Typical conditions are mild temperatures (0°C to room temperature) for 10 minutes to several hours, depending on reagent and solvent choice.
Suzuki Coupling Reaction
- A crucial step involves Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at the 5-position or other positions on the pyrrolo[2,3-b]pyridine ring.
- The reaction employs boronic acids or boronate esters with halogenated intermediates in the presence of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases like potassium carbonate.
- Solvent systems typically include mixtures of dioxane and water, heated at around 80°C to reflux for 1 to 16 hours.
Introduction of the Methoxy Group
- The 6-methoxy substitution can be introduced either by starting from a methoxy-substituted pyrrolo[2,3-b]pyridine or by methylation of a hydroxy precursor using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Specific details on this step are less documented but follow standard aromatic ether synthesis protocols.
Carboxylation
- The carboxylic acid group at the 3-position is introduced by oxidation of a methyl or aldehyde precursor or by direct carboxylation of a suitable intermediate.
- Acidification steps after the reaction are performed using hydrochloric acid to precipitate the carboxylic acid product.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Br2 or NBS in CHCl3 or DCM, 0°C to RT, 10-60 min | 3-bromo-pyrrolo[2,3-b]pyridine intermediate |
| 2 | Suzuki Coupling | Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80°C, 1-16 h | 5-aryl-substituted pyrrolo[2,3-b]pyridine |
| 3 | Methylation (methoxy group introduction) | Methyl iodide or equivalent, base (e.g., K2CO3) | 6-methoxy substitution on pyrrolo[2,3-b]pyridine |
| 4 | Carboxylation/oxidation | Acidification with HCl | 3-carboxylic acid group formation |
| 5 | Purification | Filtration, washing, drying | Pure 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Research Findings and Notes on Preparation
- The Suzuki coupling reaction is a well-established method for functionalizing pyrrolo[2,3-b]pyridine derivatives, providing good yields and regioselectivity.
- Bromination at the 3-position is selective and efficient under mild conditions, enabling further functionalization steps.
- The use of ion exchange resins in methanol can aid in purification by removing impurities and facilitating product isolation.
- The overall synthetic route is modular, allowing introduction of various substituents for structure-activity relationship studies in drug development.
Summary Table of Key Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Bromination reagent | Br2, NBS |
| Bromination solvent | Chloroform, dichloromethane, THF |
| Bromination temperature | 0°C to room temperature |
| Suzuki catalyst | Pd(dppf)Cl2 |
| Suzuki base | Potassium carbonate (K2CO3) |
| Suzuki solvent | Dioxane/water mixture |
| Suzuki temperature | 80°C to reflux |
| Methoxy introduction | Methyl iodide, base (e.g., K2CO3) |
| Carboxylation method | Acidification with HCl post-oxidation or carboxylation |
| Purity of final product | Typically ≥97% (commercial standard) |
Q & A
Q. What are the established synthetic routes for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?
The compound can be synthesized via cyclization and functionalization of pyrrolo[2,3-b]pyridine precursors. A common approach involves:
- Step 1 : Alkylation or methoxylation of the pyrrole nitrogen using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) .
- Step 2 : Nitration or boronic acid coupling (e.g., with 3,4-dimethoxyphenylboronic acid) under Pd catalysis (Pd(PPh₃)₄) in dioxane/H₂O at 105°C .
- Step 3 : Hydrolysis of ester intermediates (e.g., methyl esters) to yield the carboxylic acid moiety, often using NaOH . Purity validation (>95%) is typically confirmed via GC or HPLC .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H NMR (400 MHz, DMSO-d₆) to confirm substituent positions and hydrogen environments (e.g., δ 13.99 ppm for NH protons) .
- ESI-MS for molecular ion verification (e.g., m/z 311.1 [M+1] for related derivatives) .
- HPLC to assess purity (>97% in optimized syntheses) .
- LCMS for simultaneous purity and mass analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Pd(PPh₃)₄ may be replaced with Buchwald-Hartwig catalysts for improved coupling efficiency in arylations .
- Solvent Effects : Replacing dioxane with DMF or toluene can enhance solubility of intermediates .
- Temperature Control : Lowering nitration temperatures (e.g., 0°C) reduces byproduct formation . Contradictions in yield data (e.g., 68% vs. 95% for analogous compounds) suggest reagent quality (e.g., boronic acid purity) and moisture-sensitive steps are critical .
Q. How are structural ambiguities resolved when spectroscopic data conflicts with computational predictions?
- Multi-Technique Validation : Combine 1H NMR, 13C NMR, and X-ray crystallography (if crystals are obtainable) to confirm regiochemistry .
- DFT Calculations : Compare experimental chemical shifts (e.g., δ 2.56 ppm for methyl groups) with computed values to identify misassignments .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to track signal origins in complex spectra .
Q. What strategies enable functionalization of the pyrrolo[2,3-b]pyridine core for structure-activity relationship (SAR) studies?
- C-5 Bromination : Introduce bromine at C-5 using NBS or Br₂ in acetic acid to enable Suzuki-Miyaura couplings .
- Carboxylic Acid Derivatization : Convert the -COOH group to amides via EDC/HOBt-mediated couplings with amines (e.g., General Procedure F1 in ).
- Methoxy Group Replacement : Replace the 6-methoxy group with fluorine via SNAr reactions using CsF and fluorinating agents .
Q. How do computational methods aid in predicting biological activity or solubility?
- Molecular Docking : Model interactions with kinase ATP-binding pockets to prioritize derivatives for kinase inhibition assays .
- LogP Calculations : Use software like MarvinSuite to predict logP values and optimize solubility (e.g., adding polar substituents at C-3) .
- ADMET Profiling : Employ QSAR models to assess metabolic stability and toxicity risks early in development .
Data Contradictions and Validation
Q. Why do reported yields for similar derivatives vary significantly (e.g., 60% vs. 95%)?
Discrepancies often arise from:
- Starting Material Purity : Lower-grade boronic acids or unstable intermediates reduce yields .
- Workup Protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) affects isolated yields .
- Reaction Scalability : Milligram vs. gram-scale syntheses may show divergent efficiency due to heat/mass transfer limitations .
Methodological Recommendations
- Synthetic Protocols : Prioritize Pd-catalyzed cross-couplings over classical nitrations for regioselectivity control .
- Characterization Workflow : Always pair LCMS with 1H NMR to detect low-level impurities (<2%) missed by HPLC .
- Functionalization : Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid during bromination or amidation steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
